molecular formula C17H16N4O2 B6669851 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide

Cat. No.: B6669851
M. Wt: 308.33 g/mol
InChI Key: SNVOKOJMMXFBCV-GOEBONIOSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide is a chemical compound featuring a combination of pyridine, oxolane, and indazole moieties

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(15-12-5-1-2-6-13(12)20-21-15)19-14-7-9-23-16(14)11-4-3-8-18-10-11/h1-6,8,10,14,16H,7,9H2,(H,19,22)(H,20,21)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVOKOJMMXFBCV-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=NNC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=NNC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be utilized to prepare N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide, including:

  • Step-by-step Synthesis: : This typically involves building the compound through a series of reactions:

    • Formation of the oxolane ring: : A starting pyridine derivative undergoes nucleophilic addition to form the oxolane ring.

    • Coupling of the indazole moiety: : This may require a reaction such as a cyclization.

Industrial Production Methods

Scaling up the synthesis for industrial production would involve similar steps but optimized for efficiency and yield. Continuous flow reactors and automated synthesis could be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized using reagents such as mCPBA to introduce additional functional groups.

  • Reduction: : Catalytic hydrogenation can be applied to reduce the compound.

  • Substitution: : Halogenation or nitration can occur under appropriate conditions to yield various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : mCPBA, KMnO4, H2O2.

  • Reducing agents: : H2 gas with Pd/C, NaBH4, LiAlH4.

  • Substitution reagents: : Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products of these reactions vary, leading to the formation of new functional groups, hydroxyl derivatives, or halogenated products, which can be precursors for further synthesis.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide is used as:

  • A building block for the synthesis of complex organic molecules.

  • A starting material for the production of pharmaceuticals.

Biology

In biological research, it serves as:

  • A ligand in receptor binding studies.

  • A probe to study enzyme mechanisms and interactions.

Medicine

Medical research harnesses the compound for:

  • Drug development: : Potential as a lead compound in the development of new therapeutics.

  • Biological assays: : Used in assays to investigate biological pathways.

Industry

Industrially, it can be utilized in:

  • Chemical manufacturing: : For the production of fine chemicals and specialty intermediates.

  • Material science: : As a precursor for new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including:

  • Receptor binding: : Specific interaction with cellular receptors, influencing signaling pathways.

  • Enzyme inhibition: : Can act as an inhibitor or activator of particular enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparing N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide with other similar compounds:

  • N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxylic acid

    • Presence of carboxylic acid instead of carboxamide.

    • Different biological activity and solubility properties.

  • 2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide

    • Absence of stereocenters, leading to different stereochemical interactions.

Uniqueness

This compound stands out due to its unique combination of oxolane, pyridine, and indazole rings, granting it distinct chemical and biological properties.

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